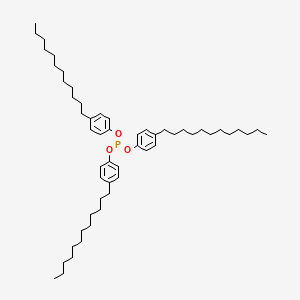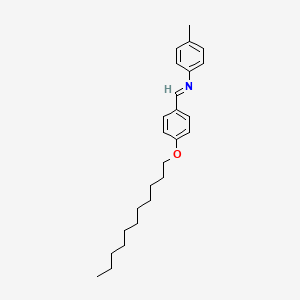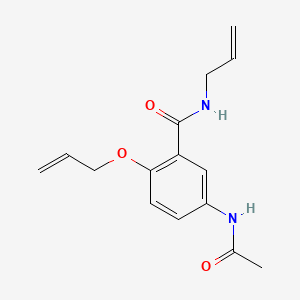
1,4-Anhydro-D-glucitol tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-D-glucitol tetraacetate typically involves the acetylation of 1,4-anhydro-D-glucitol. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored, and the product is purified through crystallization or other suitable methods .
化学反应分析
Types of Reactions
1,4-Anhydro-D-glucitol tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,4-Anhydro-D-glucitol tetraacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,4-Anhydro-D-glucitol tetraacetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in glucose metabolism, thereby affecting cellular processes. The compound can also interact with viral proteins, inhibiting their function and preventing viral replication .
相似化合物的比较
Similar Compounds
1,4-Anhydro-D-glucitol: The parent compound without acetyl groups.
D-Glucitol:
Dapagliflozin tetraacetate: A related compound used in the treatment of diabetes
Uniqueness
1,4-Anhydro-D-glucitol tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and as a research tool in studying metabolic pathways .
属性
CAS 编号 |
53905-78-5 |
|---|---|
分子式 |
C14H20O9 |
分子量 |
332.30 g/mol |
IUPAC 名称 |
[2-acetyloxy-2-(3,4-diacetyloxyoxolan-2-yl)ethyl] acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11(21-8(2)16)13-14(23-10(4)18)12(6-20-13)22-9(3)17/h11-14H,5-6H2,1-4H3 |
InChI 键 |
XYTVZFGQLPBQQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(C1C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



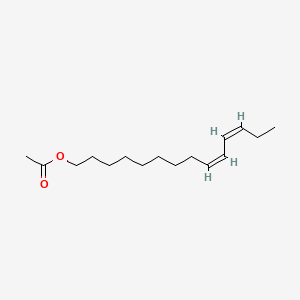
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

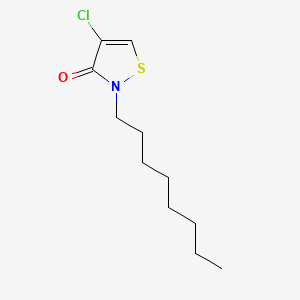
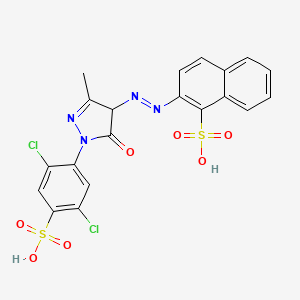
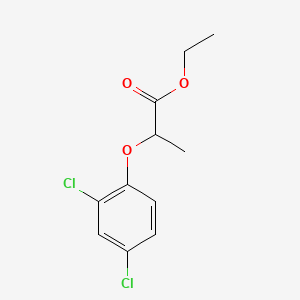
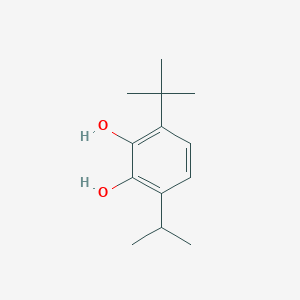

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
